1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chlorobenzyl group, a difluorophenyl group, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Carboxamide Formation: The carboxamide group is introduced via an amide coupling reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-10-14(21)7-8-16(17)22/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXLBTURMDJXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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